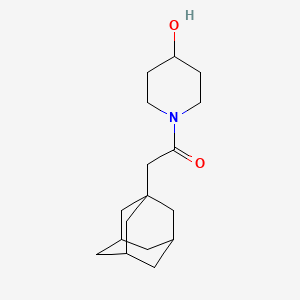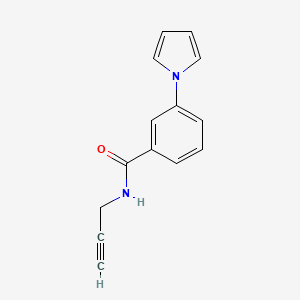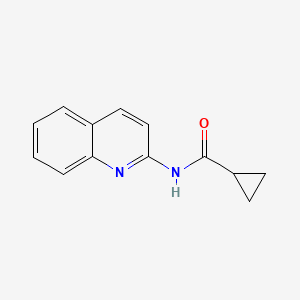
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone, commonly known as AHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. AHP is a synthetic compound that belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
作用機序
The exact mechanism of action of AHP is not fully understood. However, studies have suggested that AHP may act as an antioxidant and inhibit the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). AHP may also modulate various signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
AHP has been shown to have various biochemical and physiological effects. AHP has been shown to increase the levels of glutathione, a major antioxidant in the body. AHP has also been shown to decrease the levels of malondialdehyde, a marker of oxidative stress. In addition, AHP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and neuroplasticity.
実験室実験の利点と制限
AHP has several advantages for lab experiments. AHP is a synthetic compound that can be easily synthesized in the lab with high purity. AHP has low toxicity and is stable under various experimental conditions. AHP can be easily administered to animals in various forms such as oral, intraperitoneal, and intravenous. However, there are some limitations to using AHP in lab experiments. AHP has low solubility in water, which can limit its bioavailability. AHP can also be expensive to synthesize in large quantities.
将来の方向性
There are several future directions for research on AHP. One area of research is to further investigate the neuroprotective effects of AHP in various neurodegenerative diseases. Another area of research is to investigate the potential anti-inflammatory effects of AHP. AHP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Therefore, AHP may have potential therapeutic applications in various inflammatory diseases. Finally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of AHP in humans to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, AHP is a synthetic compound that has shown promising results in various scientific research studies. AHP has potential therapeutic applications in various neurodegenerative diseases and inflammatory diseases. AHP has several advantages for lab experiments but also has some limitations. Future research can be conducted to further investigate the potential therapeutic properties of AHP and its safety and efficacy for clinical use.
合成法
The synthesis of AHP involves the reaction of 1-adamantylamine with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields AHP as a white crystalline solid with a melting point of 190-192°C. The purity of AHP can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
AHP has shown promising results in various scientific research studies. AHP has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease. AHP has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. AHP has also been shown to protect dopaminergic neurons in the substantia nigra, which are lost in Parkinson's disease.
特性
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-15-1-3-18(4-2-15)16(20)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15,19H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZPXCGAICRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
